molecular formula C14H17N6O8P B151624 2-Meimpix CAS No. 135078-46-5

2-Meimpix

Cat. No. B151624
CAS RN: 135078-46-5
M. Wt: 428.29 g/mol
InChI Key: QLJHDBUEOAQPFI-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Meimpix is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of imidazole and has been found to have a variety of biological and chemical applications. In

Scientific Research Applications

2-Meimpix has been widely used in scientific research due to its unique properties. It has been found to have a variety of biological and chemical applications. For example, it has been used as a fluorescent probe for the detection of nucleic acids and proteins. It has also been used as a catalyst in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2-Meimpix is not fully understood. However, it is believed to interact with DNA and RNA by intercalation, which is the insertion of the compound between the base pairs of the nucleic acid. This interaction can lead to changes in the structure and function of the nucleic acid.
Biochemical and Physiological Effects:
2-Meimpix has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. It has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Meimpix in lab experiments is its fluorescent properties, which allow for easy detection and quantification. It is also relatively easy to synthesize and purify. However, one of the limitations is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving 2-Meimpix. One area of interest is its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Another area of interest is its use as a catalyst in organic synthesis reactions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-Meimpix is a chemical compound that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-Meimpix involves the reaction of 2-methylimidazole with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-Meimpix as a yellow crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

properties

CAS RN

135078-46-5

Product Name

2-Meimpix

Molecular Formula

C14H17N6O8P

Molecular Weight

428.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-dioxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid

InChI

InChI=1S/C14H17N6O8P/c1-6-15-2-3-19(6)29(25,26)27-4-7-9(21)10(22)13(28-7)20-11-8(16-5-17-11)12(23)18-14(20)24/h2-3,5,7,9-10,13,21-22H,4H2,1H3,(H,16,17)(H,25,26)(H,18,23,24)/t7-,9-,10-,13-/m1/s1

InChI Key

QLJHDBUEOAQPFI-QYVSTXNMSA-N

Isomeric SMILES

CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O

SMILES

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O

Canonical SMILES

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O

synonyms

2-MeImpiX
3-isoxanthosine 5'-phospho-2-methylimidazole

Origin of Product

United States

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